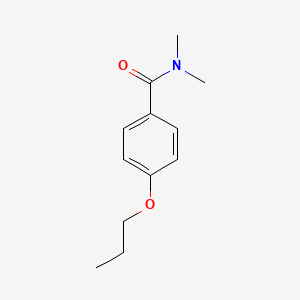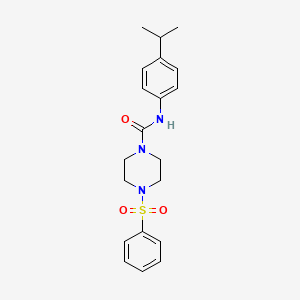![molecular formula C16H8N2O5 B5326467 2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)
2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid, also known as CFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the growth of fungi such as Candida albicans and bacteria such as Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. This compound has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo. In animal studies, this compound has been shown to have no significant adverse effects on liver and kidney function, hematological parameters, or body weight. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid has several advantages as a research tool. It is easy to synthesize, soluble in organic solvents, and exhibits potent biological activities. However, this compound has some limitations, including its low water solubility and potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the research on 2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid. One possible direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer, fungal, and bacterial infections. Another direction is to explore the use of this compound in material science, such as the synthesis of new polymers and nanomaterials. Additionally, the development of new synthetic strategies for this compound and its derivatives could lead to the discovery of new biological activities and applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential applications.
Métodos De Síntesis
The synthesis of 2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid involves the reaction of 5-amino-2-furaldehyde, isatin, and malononitrile under basic conditions. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[5-(1,3-dioxoisoindol-5-yl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5/c17-7-9(16(21)22)5-10-2-4-13(23-10)8-1-3-11-12(6-8)15(20)18-14(11)19/h1-6H,(H,21,22)(H,18,19,20)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBFSRNWMVRMF-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=C(C#N)C(=O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)/C=C(/C#N)\C(=O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)

![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)
![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
amine hydrochloride](/img/structure/B5326446.png)
![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
